6-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

antibacterial target selectivity siderophore biosynthesis inhibition BasE AAAE inhibitor

6-Phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 869464-83-5) is a heterocyclic small molecule (C19H14N4O2, MW 330.3 g/mol) identified via high-throughput screening as a non-nucleoside inhibitor of BasE, the adenylate-forming enzyme that initiates acinetobactin siderophore biosynthesis in the Gram-negative pathogen Acinetobacter baumannii. The compound was discovered from a commercial Enamine library and its structure confirmed by independent total synthesis.

Molecular Formula C19H14N4O2
Molecular Weight 330.3 g/mol
CAS No. 869464-83-5
Cat. No. B3388285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
CAS869464-83-5
Molecular FormulaC19H14N4O2
Molecular Weight330.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=NN3CC4=CC=NC=C4)C(=C2)C(=O)O
InChIInChI=1S/C19H14N4O2/c24-19(25)15-10-17(14-4-2-1-3-5-14)22-18-16(15)11-21-23(18)12-13-6-8-20-9-7-13/h1-11H,12H2,(H,24,25)
InChIKeyKCTGBSZXRNRGOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid (CAS 869464-83-5): A Validated BasE HTS Hit for Siderophore Biosynthesis Inhibition


6-Phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 869464-83-5) is a heterocyclic small molecule (C19H14N4O2, MW 330.3 g/mol) identified via high-throughput screening as a non-nucleoside inhibitor of BasE, the adenylate-forming enzyme that initiates acinetobactin siderophore biosynthesis in the Gram-negative pathogen Acinetobacter baumannii [1]. The compound was discovered from a commercial Enamine library and its structure confirmed by independent total synthesis [1]. It binds BasE with a dissociation constant (KD) of 36.1 ± 4.9 nM as determined by fluorescence polarization competition assay, and biochemical characterization demonstrates competitive inhibition with respect to both substrates, ATP and 2,3-dihydroxybenzoate (DHB) [1][2]. The X-ray co-crystal structure (PDB 3O84, resolution 2.1 Å) reveals that the inhibitor occupies all three substrate binding sites, establishing it as a multisubstrate inhibitor [1][2].

Why Generic Substitution Risks Failure: Structural Determinants of BasE Inhibition by 6-Phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid Are Stringent


Substituting this compound with a generic pyrazolo[3,4-b]pyridine-4-carboxylic acid analog is not feasible because systematic SAR studies across >90 analogues demonstrate that even minor structural perturbations cause severe losses in BasE affinity [1]. Transposition of the N-1 pyridyl nitrogen from the para to meta position abolishes binding completely (KD >100,000 nM vs. 36.1 nM), while deletion of the pyrazole N-2 nitrogen atom results in a ~1,400-fold loss in affinity [1]. Replacement of the C-4 carboxylic acid with an ethyl ester reduces potency by 60-fold, and complete deletion of the carboxyl group results in total loss of binding [1]. These data establish that the specific substitution pattern—N-1 pyridin-4-ylmethyl, intact pyrazolo[3,4-b]pyridine core, C-4 carboxylic acid, and C-6 phenyl—is not merely decorative but cooperatively required for high-affinity enzyme engagement [1]. Consequently, procurement of this exact compound (CAS 869464-83-5) rather than a close analog is essential for reproducing published BasE inhibition results.

Quantitative Differentiation Evidence for 6-Phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid (CAS 869464-83-5)


BasE vs. MbtA Selectivity: 104-Fold Discrimination Between Prokaryotic Adenylate-Forming Enzymes

Compound 15 (CAS 869464-83-5) demonstrates substantial target selectivity for the A. baumannii BasE enzyme over the homologous M. tuberculosis MbtA enzyme. In identical fluorescence polarization competition assay conditions, the KD for BasE is 36.1 ± 4.9 nM versus 3,740 ± 410 nM for MbtA, representing a 104-fold selectivity window [1]. This selectivity is notable because both enzymes belong to the same aryl acid adenylate-forming enzyme (AAAE) superfamily and utilize structurally similar substrates [1].

antibacterial target selectivity siderophore biosynthesis inhibition BasE AAAE inhibitor

Scaffold Nitrogen Essentiality: Pyrazole N-2 Deletion Causes ~1,400-Fold Affinity Loss

The pyrazolo[3,4-b]pyridine core is essential for high-affinity BasE binding, but the two nitrogen atoms contribute unequally. Replacement of N-7 with CH (indazole analog 16) results in a modest 2.3-fold reduction in affinity (KD = 84.8 ± 10.0 nM vs. 36.1 ± 4.9 nM for compound 15). In stark contrast, replacement of N-2 with CH (indole analog 17) causes a catastrophic ~1,447-fold loss in binding affinity (KD = 52,200 ± 4,800 nM) [1]. This demonstrates that N-2 is functionally indispensable while N-7 is largely dispensable.

scaffold hopping pyrazolopyridine SAR BasE inhibitor design

N-1 Pyridyl Positional Specificity: Meta-Pyridyl Isomer Loses >2,770-Fold Affinity

The para-position of the pyridine nitrogen in the N-1 pyridin-4-ylmethyl substituent is stringently required. Analogue 29, which transposes the pyridine nitrogen from para to meta position (pyridin-3-ylmethyl), exhibits complete loss of BasE binding (KD >100,000 nM) compared to compound 15 (KD = 36.1 ± 4.9 nM), representing a >2,770-fold decrease in affinity [1]. Even the p-hydroxyphenylmethyl analog 32, the best-tolerated alternative in this series, shows a 15.4-fold reduction in affinity (KD = 556 ± 66 nM) [1].

N-1 substituent SAR pyridylmethyl regioisomer BasE binding pocket geometry

C-4 Carboxylic Acid Function: Esterification Reduces BasE Affinity by 60-Fold

The C-4 carboxylic acid of compound 15 is a critical pharmacophoric element. Conversion to the ethyl ester (analog 18) reduces BasE affinity by 60-fold (KD = 2,160 ± 300 nM vs. 36.1 ± 4.9 nM). Complete deletion of the carboxyl group (analog 20) abolishes binding entirely (KD >100,000 nM). The neutral carboxamide (analog 22, KD = 66.8 ± 7.3 nM) shows only a 1.8-fold reduction, indicating that a hydrogen-bond donor at C-4 is required, but the electrostatic contribution of the carboxylate anion is modest [1].

carboxylic acid pharmacophore C-4 modification SAR BasE hydrogen-bond interaction

Bisubstrate Competitive Inhibition Mechanism: Dual Competition Against ATP and DHB

Kinetic characterization of compound 15 reveals a rare bisubstrate competitive inhibition mechanism. The compound exhibits competitive inhibition with respect to both ATP and 2,3-dihydroxybenzoate (DHB), the two native BasE substrates [1][2]. This contrasts with the nucleoside-based bisubstrate inhibitors Sal-AMS and DHB-AMS, which are competitive only against DHB [1]. X-ray crystallography (PDB 3O84, 2.1 Å) demonstrates that compound 15 binds in a unique orientation, occupying the ATP-binding site, the DHB-binding pocket, and partially filling the pantetheine binding tunnel—all three substrate binding regions simultaneously [2].

bisubstrate inhibitor BasE enzyme kinetics multisubstrate binding mode

Validated HTS Hit Identity: Independent Resynthesis Confirms Potency and Rules Out Library Artifacts

Compound 15 was originally obtained as a commercial screening sample from Enamine. The purchased sample gave a KD of 78 nM against BasE [1]. An independent de novo total synthesis was developed and executed, and the resynthesized compound exhibited a re-determined KD of 36.1 ± 4.9 nM—actually improving upon the original hit potency [1]. Identity was confirmed by identical 1H NMR, 13C NMR, and HRMS data between the commercial and synthetic samples [1]. This rules out the possibility that activity arises from a trace impurity in the commercial library sample.

HTS hit validation compound identity confirmation BasE inhibitor resynthesis

Research and Industrial Application Scenarios for 6-Phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid (CAS 869464-83-5)


A. baumannii Siderophore Biosynthesis Inhibition Studies Using BasE as a Validated Target

This compound is the prototypical non-nucleoside BasE inhibitor, with a fluorescence polarization assay-validated KD of 36.1 ± 4.9 nM and confirmed competitive inhibition against both ATP and DHB substrates [1][2]. It serves as the reference HTS hit for researchers studying acinetobactin biosynthesis inhibition in A. baumannii. The 104-fold selectivity over MbtA (KD = 3,740 nM) provides a built-in selectivity counter-screen for confirming BasE-specific effects in cellular assays [1]. Users should note that while this compound demonstrates potent enzyme inhibition, direct antibacterial MIC data for the parent compound against A. baumannii under iron-limiting conditions are not reported in the primary literature; this compound is positioned as a biochemical tool compound and lead optimization starting point.

Scaffold-Based Medicinal Chemistry Optimization Leveraging a Fully Characterized SAR Landscape

The comprehensive SAR study of >90 analogues provides a quantitative reference framework for any medicinal chemistry program using this scaffold [1]. Key SAR waypoints include: the C-6 position tolerates diverse substitution (analog 67 with OCH2Ph achieves KD = 2.14 nM, a 17-fold improvement), while the N-1 pyridin-4-ylmethyl and C-4 carboxylic acid are essentially immutable [1]. The X-ray co-crystal structure (PDB 3O84, 2.1 Å) provides atomic-resolution guidance for structure-based design [2]. Procurement of the parent compound is warranted as the benchmark against which all new analogs should be compared under identical FP assay conditions.

AAA Enzyme Selectivity Profiling: BasE vs. MbtA Counter-Screen

This compound enables systematic selectivity profiling across the AAAE superfamily. The BasE KD (36.1 nM) and MbtA KD (3,740 nM) were determined under identical assay conditions, establishing a 104-fold selectivity baseline [1]. Researchers studying AAAE selectivity—particularly for distinguishing A. baumannii BasE from M. tuberculosis MbtA—can use this compound as a reference point. The commercially available parent scaffold (Enamine catalog, CAS 869464-83-5) and the published synthetic route enable further derivatization for expanded selectivity profiling against additional AAAE homologs such as EntE, YbtE, and PchD [1].

Bisubstrate Enzyme Inhibition Mechanistic Studies

As a non-nucleoside bisubstrate inhibitor competitive against both ATP and the aryl acid substrate DHB, this compound occupies a unique mechanistic niche among AAAE inhibitors [1][2]. The X-ray structure (PDB 3O84) reveals simultaneous occupancy of the ATP-binding pocket, the DHB-binding pocket, and partial penetration of the pantetheine tunnel [2]. This three-site binding mode is structurally and mechanistically distinct from the nucleoside-based acylsulfamate inhibitors (e.g., Sal-AMS), which are competitive only against DHB and do not engage the pantetheine tunnel [1]. The compound is therefore a valuable tool for studying multisubstrate inhibition mechanisms in adenylate-forming enzymes.

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